molecular formula C8H10FN B1343203 4-Ethyl-2-fluoroaniline CAS No. 821791-69-9

4-Ethyl-2-fluoroaniline

Cat. No.: B1343203
CAS No.: 821791-69-9
M. Wt: 139.17 g/mol
InChI Key: CORZDGJEVGIUAR-UHFFFAOYSA-N
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Description

4-Ethyl-2-fluoroaniline is a compound with the molecular formula C8H10FN . It has a molecular weight of 139.17 g/mol . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is InChI=1S/C8H10FN/c1-2-6-3-4-8(10)7(9)5-6/h3-5H,2,10H2,1H3 . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The topological polar surface area is 26 Ų .


Physical and Chemical Properties Analysis

This compound has a boiling point of 196.7±20.0°C at 760 mmHg . It is recommended to be stored in a dark place, in an inert atmosphere, at 2-8°C . The compound is a liquid at room temperature .

Scientific Research Applications

Synthesis and Biological Activity

4-Ethyl-2-fluoroaniline is utilized as a precursor in the synthesis of diverse compounds with potential biological activities. For instance, it was involved in the synthesis of thieno[3,2‐c]quinoline, pyrrolo[3,2‐c]quinoline, and N‐methylpyrrolo[3,2‐c]quinoline systems. The synthesized compounds demonstrated significant antibacterial activity against both gram-positive and gram-negative bacteria, with some exhibiting notable antifungal activity as well (Abdel‐Wadood et al., 2014).

Toxicity and Metabolite Identification

In a toxicity assessment study involving earthworms, this compound was part of a group of compounds whose effects on endogenous metabolites were analyzed. The study identified potential biomarkers for xenobiotic toxicity by observing changes in the biochemical profiles of exposed earthworms (Bundy et al., 2002).

Structural Analysis and Molecular Docking

Ethyl 4-(4-fluorophenylamino)-2,6-bis(4-(trifluoromethyl)phenyl)-1-(4-fluoro-phenyl)-1,2,5,6-tetrahydropyridine-3-carboxylate (FTEAA) was synthesized, which included the use of 4-fluoroaniline. This compound underwent extensive structural analysis and molecular docking to understand its interaction with proteins. The study found significant binding energies, indicating efficient associations between FTEAA and target proteins, suggesting its potential in therapeutic applications (Khan et al., 2022).

Agricultural Application

In agricultural research, derivatives of ethyl oxanilate, synthesized using this compound, were tested as gametocides on common wheat. The fluoro derivative was identified as having stable aqueous suspension properties and was less toxic for plants compared to standard chemical hybridizing agents (Iskra et al., 2013).

Safety and Hazards

4-Ethyl-2-fluoroaniline is considered hazardous. It is combustible and harmful if swallowed . It causes severe skin burns and eye damage, and may cause respiratory irritation . It may also cause damage to organs through prolonged or repeated exposure .

Future Directions

The inclusion of fluorine atoms or heterocyclic moieties into drug structures is a recurrent motif in medicinal chemistry . The combination of these two features is constantly appearing in new molecular entities with various biological activities . This suggests that compounds like 4-Ethyl-2-fluoroaniline could have potential applications in the development of new drugs .

Properties

IUPAC Name

4-ethyl-2-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN/c1-2-6-3-4-8(10)7(9)5-6/h3-5H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CORZDGJEVGIUAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90611104
Record name 4-Ethyl-2-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

821791-69-9
Record name 4-Ethyl-2-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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